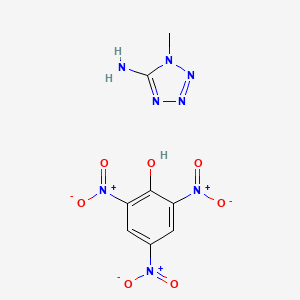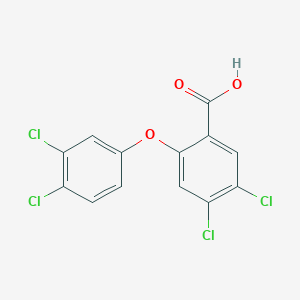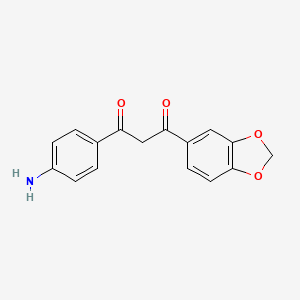![molecular formula C16H26O2S B15168212 2-[4-(Octyloxy)phenoxy]ethane-1-thiol CAS No. 649739-41-3](/img/structure/B15168212.png)
2-[4-(Octyloxy)phenoxy]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethane-1-thiol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide to form 2-[4-(Octyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Octyloxy)phenoxy]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
Applications De Recherche Scientifique
2-[4-(Octyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the phenoxy ring may engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Butyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Hexyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Decyloxy)phenoxy]ethane-1-thiol
Uniqueness
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is unique due to the length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to shorter or longer alkyl chains, the octyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Propriétés
Numéro CAS |
649739-41-3 |
|---|---|
Formule moléculaire |
C16H26O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(4-octoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-12-17-15-8-10-16(11-9-15)18-13-14-19/h8-11,19H,2-7,12-14H2,1H3 |
Clé InChI |
YRHAFPHWTNCZKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)




![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
